(2,4-Dimethylphenyl)cyclopropylmethylamine
Description
Structure
3D Structure
Properties
CAS No. |
54398-66-2 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
cyclopropyl-(2,4-dimethylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12H,4-5,13H2,1-2H3 |
InChI Key |
MTHDHHKEPLZOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2CC2)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethylphenyl Cyclopropylmethylamine
Asymmetric Synthesis Strategies for Enantiopure (2,4-Dimethylphenyl)cyclopropylmethylamine
Achieving high enantiopurity is often a critical requirement for pharmacologically active molecules. Asymmetric synthesis provides a direct pathway to enantiomerically enriched products, avoiding the need for chiral resolution of a racemic mixture. The primary strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biocatalysis.
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate. wikipedia.org This auxiliary group directs a subsequent chemical transformation, leading to the preferential formation of one stereoisomer. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of this compound, a hypothetical approach could involve a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, attached to a precursor molecule. nih.govresearchgate.net For instance, a (2,4-dimethylphenyl)acetic acid derivative could be coupled with a chiral auxiliary. Subsequent diastereoselective alkylation or cyclopropanation reactions would establish the key stereocenter under the influence of the auxiliary. The final steps would involve transformation into the amine and cleavage of the auxiliary.
Another well-established method utilizes tert-butanesulfinamide as a chiral auxiliary. yale.edu This reagent can be condensed with a ketone precursor, (2,4-dimethylphenyl)cyclopropyl ketone, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, would yield the enantiopure primary amine. yale.edunih.gov
Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Amine Synthesis This table presents typical performance data for these auxiliaries in analogous synthetic transformations, as specific data for the target compound is not available.
| Chiral Auxiliary | Typical Substrate | Key Transformation | Typical Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinone | Acyl Imide | Aldol or Alkylation Reaction | >95:5 |
| Pseudoephedrine/Pseudoephenamine | Amide | Enolate Alkylation | >95:5 harvard.edu |
| tert-Butanesulfinamide | Ketone/Aldehyde | Imine Reduction/Addition | >90:10 nih.gov |
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com
A plausible catalytic route to this compound could begin with the asymmetric cyclopropanation of 2,4-dimethylstyrene. This reaction can be catalyzed by chiral transition metal complexes, such as those based on rhodium, copper, or iron, in the presence of a diazo compound like ethyl diazoacetate. researchgate.netrsc.org The resulting cyclopropanecarboxylate (B1236923) ester would be produced with high enantioselectivity. Subsequent functional group transformations, including Curtius rearrangement or reduction followed by amination, would convert the ester into the target amine while preserving the stereochemical integrity.
Alternatively, an asymmetric catalytic reduction of a pre-formed enamine or imine derived from (2,4-dimethylphenyl)cyclopropyl ketone could be employed. Chiral catalysts, often based on iridium, rhodium, or ruthenium, are highly effective for the hydrogenation of C=N bonds, yielding chiral amines with excellent enantiomeric excess (ee).
Table 2: Potential Catalytic Systems for Asymmetric Cyclopropanation This table shows representative catalyst systems and their effectiveness in the cyclopropanation of styrene (B11656) derivatives.
| Catalyst System | Ligand Type | Typical Enantiomeric Excess (ee) |
| Rh₂(OAc)₄ + Chiral Carboxamidate | N/A | 85-95% |
| Cu(I) + Chiral Bis(oxazoline) (BOX) | Bidentate Nitrogen | 90-99% |
| Fe(II)-Porphyrin Complex | Porphyrin | 80-90% researchgate.net |
Enzymatic Biocatalysis for Enantioselective Production
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral amines, transaminases (TAs) are particularly powerful enzymes. They can catalyze the asymmetric amination of a prochiral ketone to the corresponding amine with near-perfect enantioselectivity. mdpi.com
In a potential biocatalytic route, (2,4-dimethylphenyl)cyclopropyl ketone could be subjected to amination using a specific transaminase enzyme. The reaction uses an amino donor, such as isopropylamine, and the cofactor pyridoxal (B1214274) phosphate (B84403). nih.gov A key advantage of this method is that it often proceeds in aqueous buffer systems, eliminating the need for hazardous organic solvents. nih.gov Modern enzyme engineering techniques allow for the optimization of enzymes to accept non-natural substrates and enhance their stability and activity, making this a highly viable strategy for industrial-scale production. mdpi.com
Stereoselective Synthesis of Diastereomeric Forms of this compound
In cases where a molecule contains more than one stereocenter, the control of diastereoselectivity becomes paramount. While the name this compound implies a single chiral center, derivatives could possess additional stereogenic centers. The synthesis of specific diastereomers requires careful control over the reaction conditions and reagents.
For example, if a substituent were added to the cyclopropane (B1198618) ring, creating a second chiral center, the relative orientation of the substituents (cis or trans) would define the diastereomers. The diastereoselectivity of a cyclopropanation reaction can often be controlled by the choice of catalyst and reaction conditions. nih.gov Similarly, in a substrate-controlled reaction, the stereochemistry of an existing chiral center can direct the formation of a new one. For instance, the reduction of a ketone precursor containing a chiral center elsewhere in the molecule can lead to the preferential formation of one diastereomeric alcohol, which can then be converted to the amine.
Novel Synthetic Routes and Reaction Optimizations
The continual evolution of synthetic chemistry provides new tools for creating complex molecules more efficiently. Research into novel synthetic pathways for cyclopropylamines may involve new C-C and C-N bond-forming reactions, cascade reactions that build molecular complexity rapidly, or the use of unique starting materials. pku.edu.cnresearchgate.net
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov The application of these principles is crucial for developing sustainable manufacturing processes in the pharmaceutical industry. researchgate.netresearchgate.net
The synthesis of this compound can be made more sustainable by incorporating several green chemistry principles:
Catalysis: Asymmetric catalysis and biocatalysis are inherently greener than methods using stoichiometric chiral auxiliaries because they reduce waste. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product minimizes waste.
Safer Solvents: Biocatalytic routes often use water as a solvent. For other methods, switching from hazardous solvents like chlorinated hydrocarbons to safer alternatives such as alcohols, esters, or supercritical fluids can significantly reduce environmental impact. nih.gov
Energy Efficiency: Utilizing catalysts that operate at ambient temperature and pressure, such as enzymes, can lower the energy consumption of the process. rasayanjournal.co.in
Waste Reduction: One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can reduce solvent use and waste generation. google.com
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible.
Flow Chemistry Applications for this compound Production
Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis, offering significant advantages in terms of safety, efficiency, heat transfer, and scalability. thieme-connect.comnumberanalytics.com For the production of this compound, a key synthetic transformation is the reductive amination between 2,4-dimethylaniline (B123086) and cyclopropanecarboxaldehyde (B31225). This reaction is particularly well-suited for a continuous flow setup.
In a hypothetical flow process, streams of the reactants would be mixed and pumped through a heated and pressurized reactor, often a packed-bed column containing a heterogeneous catalyst. thieme-connect.com For instance, the in-situ formation of an imine from 2,4-dimethylaniline and cyclopropanecarboxaldehyde can be followed immediately by catalytic hydrogenation in a flow reactor. researchgate.net Commercial flow hydrogenation instruments allow for the on-demand generation of hydrogen gas, which is then mixed with the substrate stream before passing through a catalyst cartridge (e.g., Palladium on carbon, Pd/C). thieme-connect.comrsc.org This approach mitigates the risks associated with handling hydrogen gas in large quantities and allows for precise control over reaction parameters. thieme-connect.com
The benefits of applying flow chemistry to this synthesis include enhanced reaction rates due to improved mass and heat transfer, higher selectivity, and the potential for safe operation at elevated temperatures and pressures, which would be hazardous in a large-scale batch reactor. numberanalytics.comresearchgate.net
Below is an interactive table outlining hypothetical parameters for a continuous flow reductive amination process to synthesize the target compound.
| Parameter | Hypothetical Value | Rationale/Purpose |
|---|---|---|
| Reactants | 2,4-Dimethylaniline, Cyclopropanecarboxaldehyde | Starting materials for reductive amination. |
| Reducing Agent | H₂ gas | Atom-economical and clean reducing agent. thieme-connect.com |
| Catalyst | 10% Pd/C (Palladium on Carbon) | Common heterogeneous catalyst for hydrogenation. rsc.org |
| Temperature | 80 - 120 °C | To increase reaction rate for imine formation and reduction. |
| Pressure | 10 - 50 bar | To maintain H₂ in the liquid phase and enhance reaction kinetics. thieme-connect.com |
| Residence Time | 5 - 20 minutes | The duration reactants spend in the catalytic zone for conversion. |
| Solvent | Methanol (B129727) or Ethanol | Good solubility for reactants and intermediates. |
Precursor Compound Synthesis and Characterization
The successful synthesis of the target molecule relies on the availability of high-purity precursor compounds. The most direct synthetic route, reductive amination, requires two key intermediates: 2,4-dimethylaniline and cyclopropanecarboxaldehyde .
2,4-Dimethylaniline: This substituted aniline (B41778) is a common industrial chemical. A standard laboratory and industrial synthesis involves a two-step process starting from m-xylene (B151644). guidechem.com First, m-xylene undergoes nitration to yield 2,4-dimethylnitrobenzene. Subsequently, the nitro group is reduced to an amine using agents like hydrogen gas with a nickel catalyst or iron in an acidic medium. guidechem.comgoogle.com An alternative approach involves the direct amination of m-xylene using hydroxylamine (B1172632) hydrochloride in the presence of a soluble vanadium salt catalyst. google.com
Cyclopropanecarboxaldehyde: This strained aldehyde can be prepared through several methods. A common route is the oxidation of cyclopropylmethanol. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, typically affording yields around 60%. chemicalbook.comchemicalbook.com Another reported synthesis involves the thermal or acid-catalyzed rearrangement of 1,2-cyclobutanediol. orgsyn.org
The following table summarizes common synthetic routes for these key precursors.
| Precursor | Synthetic Method | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 2,4-Dimethylaniline | Nitration and Reduction | 1. HNO₃/H₂SO₄ 2. H₂, Ni catalyst | High | guidechem.comgoogle.com |
| Direct Amination | m-xylene, NH₂OH·HCl, Vanadium salt | Good | google.com | |
| Cyclopropanecarboxaldehyde | Oxidation | Cyclopropylmethanol, PCC | ~60% | chemicalbook.comchemicalbook.com |
| Rearrangement | 1,2-Cyclobutanediol, Heat/Acid | 65-80% | orgsyn.org |
To optimize the synthesis of this compound, precursors can be derivatized to enhance their reactivity or to enable alternative synthetic pathways.
One common strategy in reductive amination is the pre-formation of the imine intermediate. This involves reacting 2,4-dimethylaniline with cyclopropanecarboxaldehyde, often with the removal of water, to isolate the N-(cyclopropylmethylidene)-2,4-dimethylaniline. This imine is then reduced in a separate step. This two-step approach can sometimes offer better control and yield compared to a one-pot reaction. thieme-connect.com
An alternative to reductive amination is direct N-alkylation. This requires derivatizing one of the precursors to be an effective electrophile. For example, cyclopropylmethanol, the precursor to cyclopropanecarboxaldehyde, can be converted into a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) using reagents like phosphorus tribromide (PBr₃). This derivatization transforms the cyclopropylmethyl group into a potent electrophile that can directly alkylate the nitrogen atom of 2,4-dimethylaniline to form the target compound.
This table details potential derivatization strategies.
| Precursor | Derivative | Purpose | Synthetic Pathway Enabled |
|---|---|---|---|
| Cyclopropanecarboxaldehyde & 2,4-Dimethylaniline | N-(cyclopropylmethylidene)-2,4-dimethylaniline (Imine) | Isolatable intermediate for controlled reduction. | Two-step Reductive Amination |
| Cyclopropylmethanol | Cyclopropylmethyl Bromide | Creates a potent electrophile for alkylation. | Direct N-Alkylation |
Structural Elucidation and Conformational Analysis of 2,4 Dimethylphenyl Cyclopropylmethylamine
Advanced Spectroscopic Characterization Techniques
The structural framework of (2,4-Dimethylphenyl)cyclopropylmethylamine can be meticulously investigated using a suite of advanced spectroscopic methods. These techniques provide a detailed map of the molecular architecture, from the connectivity of atoms to the nature of the chemical bonds.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide unambiguous assignment of all proton and carbon signals.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl (B3062369), methanamine, and methyl protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic H (positions 3, 5, 6) | 6.8 - 7.2 | m | |
| Methanamine CH | ~2.5 - 2.8 | d | ~6-7 |
| Cyclopropyl CH | ~0.8 - 1.2 | m | |
| Cyclopropyl CH₂ | ~0.3 - 0.7 | m | |
| Methyl (position 2) | ~2.3 | s | |
| Methyl (position 4) | ~2.2 | s | |
| Amine NH₂ | 1.0 - 2.0 | br s |
Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift. docbrown.info
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 130 - 145 |
| Aromatic CH | 115 - 130 |
| Methanamine CH | 40 - 50 |
| Cyclopropyl CH | 15 - 25 |
| Cyclopropyl CH₂ | 5 - 15 |
| Methyl (aromatic) | 18 - 22 |
Note: These are predicted values based on data for similar compounds like 2,4-dimethylaniline (B123086) and cyclopropanemethanamine. chemicalbook.comnih.gov
2D NMR experiments such as COSY (Correlated Spectroscopy) would reveal proton-proton coupling networks, for instance, between the methanamine proton and the cyclopropyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, confirming the connectivity between the dimethylphenyl ring, the cyclopropyl group, and the methylamine (B109427) moiety.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₁₂H₁₇N), HRMS would provide a precise mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), confirming its elemental formula.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [C₁₂H₁₇N+H]⁺ | 176.1434 |
The fragmentation pattern in the mass spectrum would offer further structural insights. Expected fragmentation pathways would involve the loss of the methyl groups, cleavage of the cyclopropyl ring, and benzylic cleavage. Key predicted fragments are listed below.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 160 | [M-CH₃]⁺ | Loss of a methyl group |
| 132 | [M-C₃H₅]⁺ | Loss of the cyclopropyl group |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage with loss of CH₂NH₂ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. ias.ac.in
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for the amine and aromatic functionalities.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium to strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Raman Spectroscopy:
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the cyclopropyl group. The Raman signals of the NH₂ group are sensitive to interactions. acs.orgresearchgate.net
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (aromatic) | 3000 - 3100 | Strong |
| Ring Breathing (aromatic) | ~1000 | Strong |
| Cyclopropyl Ring Breathing | ~1200 | Medium |
The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.
X-ray Crystallography of this compound and its Salts
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. rsc.org While no public crystal structure of this compound is available, this section discusses the potential insights that could be gained from such studies.
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry
A single-crystal X-ray diffraction study of this compound would precisely determine bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the molecular conformation, including the relative orientation of the 2,4-dimethylphenyl ring and the cyclopropylmethylamine substituent. Key parameters that would be determined include:
C-N bond lengths and angles: Providing insight into the geometry around the nitrogen atom.
Cyclopropane (B1198618) ring geometry: Confirming the strained three-membered ring structure.
Co-crystallization Studies for Supramolecular Interactions
Co-crystallization of this compound with suitable co-formers (e.g., carboxylic acids, phenols) could lead to the formation of new crystalline solids with tailored properties. The primary amine group is a strong hydrogen bond donor, making it an excellent candidate for forming robust supramolecular synthons. tandfonline.comacademie-sciences.frtandfonline.com
In the salt form, for instance with a simple acid like HCl, the ammonium (B1175870) cation ([C₁₂H₁₇NH₃]⁺) would act as a hydrogen bond donor, interacting with the chloride anion (Cl⁻). These interactions would likely lead to the formation of extended hydrogen-bonded networks in the solid state, influencing the crystal packing and physical properties of the material. The study of these supramolecular interactions is crucial for understanding crystal engineering principles. acs.orgnih.gov
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light, providing invaluable information about their absolute configuration and solution-state conformation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. rsc.org This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The sign and intensity of the CD signals, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of atoms around the stereocenter.
For a molecule like this compound, the electronic transitions of the 2,4-dimethylphenyl chromophore are expected to be the primary source of CD signals in the UV region. The coupling of this chromophore with the chiral center induces a CD response. The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the amine. For instance, empirical rules, such as the sector rules for aromatic compounds, can be applied to predict the sign of the CD bands based on the conformation of the molecule.
Illustrative CD Spectral Data for (S)-(2,4-Dimethylphenyl)cyclopropylmethylamine
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 275 | +1500 |
| 268 | -800 |
| 220 | +12000 |
| 205 | -25000 |
This table presents hypothetical CD data, illustrating the expected positive and negative Cotton effects arising from the aromatic chromophore coupled to the chiral center.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve provides information complementary to a CD spectrum. The relationship between CD and ORD is described by the Kronig-Kramers transforms. A key feature of an ORD curve is the Cotton effect, which is the characteristic S-shaped curve observed in the region of an absorption band of a chromophore. A positive Cotton effect corresponds to a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.
The sign of the Cotton effect in the ORD spectrum of this compound would be directly related to its absolute configuration. The magnitude of the optical rotation at various wavelengths, particularly at the sodium D-line (589 nm), is a fundamental characteristic of a chiral compound.
Illustrative ORD Data for (R)-(2,4-Dimethylphenyl)cyclopropylmethylamine
| Wavelength (nm) | Specific Rotation [α] (deg) |
| 589 | -45.2 |
| 436 | -98.6 |
| 365 | -185.7 |
| 300 | +1200.0 (Peak of Cotton Effect) |
| 280 | -2500.0 (Trough of Cotton Effect) |
This table provides a hypothetical representation of an ORD curve, including the specific rotation at common analytical wavelengths and the characteristic features of a Cotton effect.
Conformational Landscape Analysis
The biological function of a molecule is often governed by a specific three-dimensional conformation. The analysis of the conformational landscape of this compound is crucial for understanding its interactions with biological targets. This involves identifying the stable conformers and the energy barriers between them.
Experimental Conformational Analysis
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations (NOE - Nuclear Overhauser Effect), can provide experimental evidence for the preferred conformation in solution. For this compound, NOE enhancements between the protons of the cyclopropyl ring and the aromatic ring would indicate a folded conformation where these groups are in close proximity.
Vibrational Circular Dichroism (VCD) spectroscopy is another powerful experimental technique that provides detailed conformational information. nih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. Since each conformer has a unique VCD spectrum, the experimental spectrum of a sample represents the population-weighted average of the spectra of all contributing conformers. By comparing the experimental VCD spectrum with theoretically calculated spectra for different possible conformers, the absolute configuration and the dominant solution-state conformation can be determined with a high degree of confidence. researchgate.netnih.gov
Computational Conformational Analysis
Computational chemistry provides a powerful toolkit for exploring the conformational landscape of flexible molecules. researchgate.net Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to perform conformational searches and calculate the relative energies of different conformers.
For this compound, a key aspect of its conformational flexibility is the rotation around the C-N bond and the bond connecting the chiral carbon to the phenyl ring. A computational conformational search would typically involve systematically rotating these bonds to generate a potential energy surface. The minima on this surface correspond to stable conformers.
Illustrative Computational Conformational Analysis Results
| Conformer | Dihedral Angle (C_aryl-C_chiral-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Gauche) | 65° | 0.00 | 75.3 |
| 2 (Anti) | 178° | 1.25 | 14.8 |
| 3 (Gauche) | -70° | 1.80 | 9.9 |
This table presents hypothetical results from a computational conformational analysis, showing the relative energies and populations of the most stable conformers defined by a key dihedral angle.
The results of such an analysis would likely indicate a preference for a gauche conformation due to stabilizing interactions, such as a weak intramolecular hydrogen bond between the amine proton and the π-system of the aromatic ring, a phenomenon observed in similar structures like 2-phenylethylamine. rsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,4 Dimethylphenyl Cyclopropylmethylamine Derivatives
Design and Synthesis of Analogs with Substitutions on the Phenyl Ring
The phenyl ring of (2,4-Dimethylphenyl)cyclopropylmethylamine offers a prime location for structural modifications to probe the binding pocket of its biological targets and to modulate its pharmacokinetic profile. The existing 2,4-dimethyl substitution pattern serves as a foundational template from which further alterations can be explored.
Research on analogous phenylcyclopropylamines has demonstrated that the nature, size, and position of substituents on the aromatic ring are critical determinants of biological activity. For instance, in a series of 2-phenylcyclopropylamine derivatives investigated as inhibitors of lysine-specific demethylase 1 (LSD1), the addition of small, halogenated functional groups to the phenyl ring significantly enhanced inhibitory potency. wikipedia.org Specifically, substitutions at the meta position were found to be particularly favorable, suggesting that this region of the binding pocket can accommodate such groups and that they may engage in beneficial interactions.
While no specific data exists for further substitutions on the 2,4-dimethylphenyl nucleus of the titular compound, general principles from related series can be extrapolated. The synthesis of such analogs would likely follow established routes, potentially starting from a correspondingly substituted acetophenone (B1666503) or benzaldehyde. A common synthetic strategy involves the cyclopropanation of a substituted styrene (B11656) derivative, followed by functional group manipulations to introduce the amine moiety. For example, the synthesis of various substituted N-(2-alkoxy-2-substituted phenyl-ethyl)phenyl amides has been achieved starting from substituted benzene (B151609) acetic acid and acetophenone, proceeding through bromination and amination steps. jlu.edu.cn
The following table outlines hypothetical analogs with substitutions on the phenyl ring and their predicted impact on activity, based on general SAR principles observed in related compound series.
| Substitution Position | Substituent | Predicted Impact on Activity | Rationale |
| 5-position | Fluoro (F) | Potential for increased potency | Small, electronegative atom may enhance binding affinity. |
| 5-position | Chloro (Cl) | Potential for increased potency | Larger halogen may still be tolerated and could increase lipophilicity. |
| 5-position | Methoxy (OCH3) | Likely decrease in potency | Bulky group may introduce steric hindrance. |
| 6-position | Fluoro (F) | Likely decrease in potency | Substitution ortho to the cyclopropyl (B3062369) group may disrupt optimal conformation. |
Design and Synthesis of Analogs with Modifications to the Cyclopropyl Group
The cyclopropyl ring is a key structural feature, imparting conformational rigidity and influencing the spatial orientation of the phenyl and amine groups. Modifications to this three-membered ring can have profound effects on the compound's interaction with its biological target.
Studies on related compounds, such as the hallucinogen analog trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, have explored the impact of methylation on the cyclopropyl ring. nih.gov In that specific case, the addition of a methyl group to the cyclopropyl ring, either cis or trans to the amine group, resulted in a significant decrease in activity. nih.gov This suggests that the unsubstituted cyclopropyl ring is optimal for interaction with the target receptor in that particular scaffold.
In a different context, the introduction of fluorine atoms into the cyclopropyl ring of 2-phenylcyclopropylmethylamine derivatives was investigated to enhance properties such as metabolic stability and brain penetration. scilit.com The synthesis of these fluorinated analogs can be complex, often involving the [2+1]-cycloaddition of a diazo compound to a vinyl fluoride. scilit.com
Hypothetical modifications to the cyclopropyl group of this compound are presented in the table below.
| Modification | Predicted Impact on Activity | Rationale |
| 1-Methyl | Likely decrease | Steric hindrance near the phenyl ring may be detrimental. |
| 2-Methyl (cis or trans) | Likely decrease | As seen in analogs, substitution may disrupt optimal binding. |
| Gem-difluoro | Uncertain | Could alter electronic properties and metabolic stability. |
| Spiro-cyclobutane | Likely decrease | Increased ring size would significantly alter the compound's conformation. |
Design and Synthesis of Analogs with Modifications to the Amine Moiety
The primary amine of this compound is a critical functional group, often involved in key ionic interactions with biological targets. Modifications at this position, such as N-alkylation or acylation, can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.
In many classes of phenethylamine (B48288) and phenylcyclopropylamine-based compounds, N-methylation or N-ethylation can have varied effects. For some targets, these small alkyl groups are well-tolerated and may even enhance activity, while for others, they can lead to a significant loss of potency. For example, in the context of monoamine oxidase (MAO) inhibitors, the nature of the substitution on the amine is a key determinant of activity and selectivity. acs.org
The synthesis of N-substituted analogs is typically straightforward, involving reductive amination of a corresponding ketone or direct alkylation or acylation of the primary amine.
The table below summarizes potential modifications to the amine moiety and their predicted outcomes.
| Modification | Predicted Impact on Activity | Rationale |
| N-Methyl | Variable | May increase or decrease potency depending on the target. |
| N,N-Dimethyl | Likely decrease | Increased steric bulk and loss of a hydrogen bond donor. |
| N-Acetyl | Likely decrease | Acylation often leads to a loss of the necessary ionic interaction. |
| N-Ethyl | Variable | Similar to N-methylation, the effect is target-dependent. |
Stereoisomeric SAR Investigations
This compound possesses two stereocenters, leading to the possibility of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The stereochemistry of phenylcyclopropylamines is well-established as a critical factor in their biological activity. Often, one enantiomer is significantly more potent than the others, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction.
For many psychoactive phenylcyclopropylamines, the trans isomers are more active than the cis isomers. Furthermore, within the trans pair, one enantiomer typically displays higher potency. For instance, in the case of the parent compound tranylcypromine, the (+)-enantiomer is a more potent norepinephrine (B1679862) reuptake inhibitor, while the (-)-enantiomer is a more potent serotonin (B10506) reuptake inhibitor.
While specific stereoisomeric data for this compound is not available, it is highly probable that its biological activity is stereospecific. The unambiguous assignment of stereochemistry for novel analogs is crucial and can be achieved through methods like electronic circular dichroism (ECD) spectroscopy, which has been successfully used to differentiate stereoisomers of other chiral molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org These models can be invaluable for predicting the potency of novel analogs and for gaining insight into the molecular features that govern activity.
For a series of this compound derivatives, a QSAR model could be developed using a training set of synthesized analogs with known biological activities. Descriptors for the model would include physicochemical properties such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices.
For example, QSAR studies on other classes of compounds, such as 2-(4-methylsulphonylphenyl)pyrimidine derivatives, have highlighted the importance of atomic properties like Sanderson electronegativity and polarizability in explaining their inhibitory activity. acs.org Similar descriptors would likely be relevant for the this compound scaffold.
Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of hypothetical, unsynthesized analogs. This predictive power can guide the design of new compounds with potentially enhanced potency or improved properties. For instance, if a QSAR model indicates that increased electron-withdrawing character at the 5-position of the phenyl ring is correlated with higher activity, medicinal chemists can prioritize the synthesis of analogs with substituents like nitro or cyano groups at that position.
The development of such models often employs statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) analysis. acs.org These methods help to identify the most relevant descriptors and to build a predictive equation. While no specific QSAR models for this compound have been published, the principles of QSAR are broadly applicable and would be a valuable tool in the systematic exploration of this chemical space.
Pharmacophore Modeling and Ligand-Based Drug Design Concepts
In the absence of a known 3D structure of the biological target, ligand-based drug design methods become invaluable. Pharmacophore modeling is a cornerstone of this approach, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to its target.
Based on the SAR of active compounds, a pharmacophore model for this compound derivatives can be hypothesized. The key features would likely include:
Aromatic Ring Feature: Representing the 2,4-dimethylphenyl group, crucial for π-π stacking or hydrophobic interactions within the receptor's binding site.
Hydrophobic Feature: The cyclopropyl ring, a non-polar and rigid element, likely occupies a specific hydrophobic pocket.
Hydrogen Bond Acceptor/Donor: The amine group can act as a hydrogen bond donor, and the nitrogen atom itself can be a hydrogen bond acceptor, forming critical interactions with amino acid residues in the target protein.
Positive Ionizable Feature: At physiological pH, the amine group is likely protonated, creating a positive charge that can engage in electrostatic interactions.
This pharmacophore model serves as a 3D query to search virtual libraries of compounds, identifying novel molecules that possess the same essential features and are therefore likely to be active. Furthermore, this model can guide the design of new derivatives by suggesting where to add or modify functional groups to enhance binding affinity and selectivity.
By combining the insights from SAR and SPR studies with the predictive power of pharmacophore modeling, medicinal chemists can navigate the multidimensional landscape of chemical space more efficiently, accelerating the journey from a promising lead compound to a potential new medicine.
Mechanistic Studies of 2,4 Dimethylphenyl Cyclopropylmethylamine Interactions
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. nih.govnih.govmdpi.comnih.govresearchgate.net For (2,4-Dimethylphenyl)cyclopropylmethylamine, this would involve creating a 3D model of the compound and docking it into the binding sites of various potential biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.
A study on structurally related 2-phenylcyclopropylmethylamine (PCPMA) derivatives and the dopamine (B1211576) D3 receptor (D3R) highlights how such an investigation would proceed. nih.gov In that research, molecular docking and 300 ns molecular dynamics simulations were used to explore the binding modes of PCPMA derivatives with D3R. nih.gov The study revealed that steric, electrostatic, and hydrophobic interactions were crucial for binding. nih.gov A similar approach for this compound would identify key amino acid residues involved in potential interactions and predict the stability of the ligand-receptor complex. The binding affinity is often expressed as a docking score in kcal/mol. mdpi.com
Table 1: Illustrative Data from Molecular Docking of a Hypothetical Ligand
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 | Hydrogen Bond, Pi-Pi stacking |
| Serotonin (B10506) 2A Receptor | -7.9 | Ser242, Phe339, Phe340 | Hydrogen Bond, Hydrophobic |
| Monoamine Oxidase A | -9.1 | Tyr407, Tyr444, Phe208 | Pi-Pi stacking, Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Receptor Binding Kinetics and Thermodynamics (In Vitro)
In vitro receptor binding assays are essential for characterizing the interaction between a ligand and its receptor. These assays measure the binding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff). nih.govnih.govnih.gov The residence time of a ligand at a receptor, which is the reciprocal of the dissociation rate constant, is a valuable parameter for predicting in vivo efficacy. nih.gov
To study this compound, radioligand binding assays would be performed using cell membranes expressing the target receptor. By competing with a radiolabeled ligand, the affinity of the unlabeled compound can be determined. Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) could be determined through experiments conducted at different temperatures, providing deeper insight into the binding mechanism.
Enzyme Inhibition and Activation Mechanisms (In Vitro)
This compound may act as an inhibitor or activator of various enzymes. For instance, given its structural similarity to known monoamine oxidase (MAO) inhibitors like tranylcypromine, its effects on MAO-A and MAO-B would be of significant interest. nih.gov
In vitro enzyme inhibition assays would be used to determine the half-maximal inhibitory concentration (IC50) of the compound against specific enzymes. mdpi.com Further kinetic studies, such as Michaelis-Menten plots, would reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. mdpi.com
Table 2: Illustrative Enzyme Inhibition Data
| Enzyme | Inhibition Mechanism | IC50 (µM) | Ki (µM) |
| Monoamine Oxidase A | Competitive | 0.5 | 0.25 |
| Monoamine Oxidase B | Competitive | 1.2 | 0.6 |
| Cytochrome P450 2D6 | Non-competitive | 5.8 | 3.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Allosteric Modulation Investigations
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.govnih.govmdpi.com These modulators can be positive (PAMs), negative (NAMs), or silent (neutral). nih.gov
Investigating the allosteric potential of this compound would involve functional assays in the presence of an orthosteric agonist. For example, in a cell line expressing a target GPCR, the effect of the compound on the agonist-induced signaling cascade (e.g., calcium mobilization or cAMP production) would be measured. A shift in the concentration-response curve of the agonist would indicate allosteric modulation.
Investigation of Protein-Ligand Interaction Sites
Identifying the specific amino acid residues that a ligand interacts with is crucial for understanding its mechanism of action and for structure-based drug design. nih.govnih.gov While molecular docking provides theoretical predictions, experimental techniques are needed for confirmation.
Site-directed mutagenesis is a common method where specific amino acids in the receptor's binding pocket are mutated. nih.gov A significant change in the binding affinity or functional activity of this compound upon mutation of a particular residue would suggest a direct interaction. X-ray crystallography of the ligand-protein complex would provide the most definitive structural information about the interaction sites.
Signal Transduction Pathway Modulation Studies (In Vitro, Cell-based Assays)
The binding of a ligand to a receptor initiates a cascade of intracellular signaling events. mdpi.comnih.gov Cell-based assays are used to study how a compound like this compound modulates these pathways.
For example, if the compound targets a GPCR, assays could measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. Western blotting could be used to assess the phosphorylation state of downstream signaling proteins, such as ERK or Akt, to determine which pathways are activated or inhibited.
Metabolism and Biotransformation Studies of 2,4 Dimethylphenyl Cyclopropylmethylamine
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes
The metabolic stability of a compound, often assessed in vitro using hepatic microsomes, provides an early indication of its likely in vivo half-life and clearance. Hepatic microsomes are rich in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems. nih.govtechnologynetworks.com
For a compound like (2,4-Dimethylphenyl)cyclopropylmethylamine, metabolic stability would be influenced by both the cyclopropylamine (B47189) and the dimethylphenyl groups. Cyclopropyl (B3062369) groups can sometimes enhance metabolic stability by being less susceptible to standard oxidative metabolism due to high C-H bond dissociation energy. hyphadiscovery.com However, when attached to a nitrogen atom, the cyclopropylamine moiety can be a site of significant metabolic activity. hyphadiscovery.comnih.gov
CYP enzymes are the primary drivers of Phase I metabolism for a vast number of drugs. nih.gov For this compound, CYP-mediated reactions are expected to be a major route of biotransformation.
Oxidation of the Cyclopropylamine Moiety: The nitrogen atom of the cyclopropylamine is susceptible to one-electron oxidation by CYPs. This can lead to the opening of the strained cyclopropyl ring, forming reactive intermediates such as carbon-centered radicals or α,β-unsaturated aldehydes. acs.orgnih.gov This bioactivation pathway has been notably implicated in the hepatotoxicity of drugs like trovafloxacin, where CYP1A2 was identified as a key enzyme. hyphadiscovery.comacs.org Studies on N-cyclopropyl-N-methylaniline have also shown that CYP2B1 can catalyze its oxidation. nih.gov
Aromatic Hydroxylation: The 2,4-dimethylphenyl ring is a likely target for CYP-mediated hydroxylation. Based on studies of xylidine (B576407) isomers, this can occur at positions on the aromatic ring, for instance, leading to the formation of phenolic metabolites like 4-amino-3,5-dimethylphenol (B131400) from 2,6-xylidine. researchgate.net
N-Dealkylation: N-decyclopropylation and N-demethylation (if a methyl group were present on the amine) are common CYP-catalyzed reactions for amines. nih.gov For N-cyclopropyl-N-methylaniline, N-demethylation and N-decyclopropylation were observed, producing N-cyclopropylaniline and N-methylaniline, respectively. nih.gov
Oxidation of Methyl Groups: The methyl groups on the phenyl ring can undergo hydroxylation to form benzylic alcohols, which can be further oxidized to aldehydes and carboxylic acids.
While CYPs are dominant, other enzyme systems can also contribute significantly to metabolism. technologynetworks.comyoutube.comevotec.com
Flavin-Containing Monooxygenase (FMO): The FMO system is a major non-CYP pathway for the metabolism of nitrogen- and sulfur-containing compounds. hyphadiscovery.comxenotech.com For secondary amines like this compound, FMOs can catalyze N-oxidation to form the corresponding N-oxide. hyphadiscovery.com In the metabolism of N-cyclopropylbenzylamine, FMO was found to be crucial for the formation of an N-hydroxy intermediate, which is a precursor to the formation of metabolic intermediate complexes (MICs) with CYP enzymes. nih.gov
Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of various amines and could potentially contribute to the oxidative deamination of the primary amine resulting from N-dealkylation of the parent compound. youtube.comxenotech.com
Identification and Characterization of Phase I Metabolites
Phase I metabolism introduces or exposes functional groups, generally increasing the polarity of the compound. Based on the enzymatic pathways described above, the following Phase I metabolites of this compound are predicted.
Table 1: Predicted Phase I Metabolites
| Metabolite | Predicted Pathway | Description |
|---|---|---|
| Hydroxylated Aromatic Metabolite | Aromatic Hydroxylation (CYP) | Addition of a hydroxyl (-OH) group to the dimethylphenyl ring. |
| N-Oxide Metabolite | N-Oxidation (FMO) | Addition of an oxygen atom to the amine nitrogen. |
| N-dealkylated Metabolite | N-Dealkylation (CYP) | Cleavage of the cyclopropylmethyl group from the amine. |
| Ring-Opened Metabolites | Cyclopropylamine Oxidation (CYP) | Products resulting from the cleavage of the cyclopropyl ring, potentially forming aldehydes or other reactive species. acs.org |
Studies on N-cyclopropyl-N-methylaniline identified N-methylaniline and N-cyclopropylaniline as major metabolites, alongside a para-hydroxylated product. nih.gov Similarly, the metabolism of 2,6-xylidine yields N-(2,6-dimethylphenyl)hydroxylamine and 4-amino-3,5-dimethylphenol. researchgate.net
Identification and Characterization of Phase II Metabolites (Conjugates)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion. drughunter.com
Glucuronidation: Hydroxylated metabolites, such as those formed on the aromatic ring or the benzylic position, are prime substrates for UDP-glucuronosyltransferases (UGTs). This results in the formation of O-glucuronides. drughunter.com
Sulfation: Phenolic metabolites can also undergo sulfation via sulfotransferases (SULTs) to form sulfate (B86663) conjugates. drughunter.com
Acetylation: The primary amine resulting from N-dealkylation could be a substrate for N-acetyltransferases (NATs). drughunter.com In the case of xylidine metabolites, acetylation of the N-hydroxylamine intermediate is a critical step in the formation of reactive nitrenium ions. researchgate.netnih.gov
Glutathione (B108866) Conjugation: The reactive intermediates formed from the CYP-mediated opening of the cyclopropyl ring, such as α,β-unsaturated aldehydes, are electrophilic and can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). hyphadiscovery.comacs.org
Table 2: Predicted Phase II Metabolites
| Metabolite | Precursor | Conjugation Reaction |
|---|---|---|
| O-Glucuronide | Hydroxylated Metabolite | Glucuronidation |
| Sulfate Conjugate | Hydroxylated Metabolite | Sulfation |
| N-Acetyl Conjugate | N-dealkylated Amine Metabolite | Acetylation |
Species-Specific Metabolic Comparisons (In Vitro Animal Models)
Significant species differences exist in the expression and activity of drug-metabolizing enzymes, which can lead to different metabolic profiles and rates between humans and preclinical animal models like rats, mice, and dogs. frontiersin.orglongdom.orgrug.nl
CYP Isoforms: The specific CYP isoforms responsible for metabolism can differ. For example, while CYP1A2 and CYP2B1 are implicated in cyclopropylamine metabolism in rats, the primary human CYPs involved could be different, potentially including members of the CYP2C, CYP2D, or CYP3A subfamilies. nih.govnih.gov Studies on xylidine have shown that different isomers are metabolized at different rates in rats. nih.gov
FMO Activity: There are well-documented species differences in FMO expression and activity. For instance, FMO1 is highly active in the mouse liver but not in the adult human liver. frontiersin.org This could lead to significant differences in the extent of N-oxidation between species.
Table 3: Potential Species Differences in Metabolism
| Parameter | Human | Rat | Mouse | Dog/Monkey |
|---|---|---|---|---|
| Primary CYPs | CYP2C, CYP2D, CYP3A families are major. nih.gov | CYP2B1 implicated in cyclopropylamine metabolism. nih.gov | High FMO1 activity. frontiersin.org | Variable, often used for preclinical comparison. longdom.org |
| FMO Activity | Low hepatic FMO1. | Active FMOs. frontiersin.org | High FMO1 activity. frontiersin.org | Variable FMO activity. frontiersin.org |
| Metabolic Stability | Unknown | Potentially faster clearance for some substrates. frontiersin.org | Potentially faster clearance for some substrates. frontiersin.org | Often more predictive of human clearance than rodents. longdom.org |
Enzyme Kinetics of Metabolic Pathways
Enzyme kinetics, described by the Michaelis-Menten equation, helps to characterize the affinity of an enzyme for a substrate (Kₘ) and the maximum rate of the reaction (Vₘₐₓ). khanacademy.orgyoutube.com This data is crucial for predicting the metabolic clearance of a drug and its potential for drug-drug interactions.
While specific kinetic data for this compound is not available, data from related compounds can provide a reference. For example, in a study of amitriptyline (B1667244) N-demethylation by human liver microsomes, a complex kinetic profile was observed, involving multiple enzymes with different Kₘ and Vₘₐₓ values. One component showed Michaelis-Menten kinetics with a Kₘ of 24 µM and a Vₘₐₓ of 1.2 nmol/min/mg, while another showed sigmoidal kinetics.
Table 4: Illustrative Enzyme Kinetic Parameters for Related Metabolic Reactions
| Enzyme System | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Source |
|---|---|---|---|---|
| Human Liver Microsomes | Amitriptyline (N-demethylation) | 24 | 1.2 | nih.gov |
| Human Liver Microsomes | Sodium Tanshinone IIA Sulfonate | 54.8 | 0.9 | nih.gov |
These illustrative values highlight that metabolic pathways can have vastly different efficiencies. A low Kₘ indicates high affinity, while a high Vₘₐₓ indicates a high capacity for metabolism. Determining these parameters for the primary metabolic pathways of this compound would be a critical step in its development.
Computational Chemistry and Molecular Modeling of 2,4 Dimethylphenyl Cyclopropylmethylamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. nih.gov These calculations provide fundamental information about electron distribution and orbital energies, which are key to understanding a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. taylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability; a larger gap suggests lower reactivity. malayajournal.org
For (2,4-Dimethylphenyl)cyclopropylmethylamine, a hypothetical FMO analysis would likely show the HOMO localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, as these are the primary sites for electron donation. The LUMO would likely be distributed over the aromatic ring and the cyclopropylmethylamine moiety. The precise energy values would depend on the level of theory and basis set used for the calculation.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | 1.20 |
| HOMO-LUMO Gap | 9.70 |
Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential energy at a specific distance from the molecule's nuclei. libretexts.org ESP maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net Typically, red-colored regions indicate a negative electrostatic potential (electron-rich), while blue regions represent a positive potential (electron-poor). researchgate.netyoutube.com
For this compound, the ESP map would be expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic ring, with its delocalized π-electrons, would also exhibit regions of negative potential. The hydrogen atoms of the amine group would show a positive potential, indicating their susceptibility to interaction with nucleophiles.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com The simulation begins with an initial configuration and energy minimization to stabilize the system. mdpi.com
An MD simulation of this compound would reveal the preferred conformations of the molecule in different environments. It would illustrate the rotational freedom around the single bonds, such as the bond connecting the cyclopropyl (B3062369) group to the methylamine (B109427) and the bond between the phenyl ring and the amine group. This information is crucial for understanding how the molecule might bind to a target protein or how it behaves in solution.
Ligand Efficiency and Lipophilic Efficiency Calculations
Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are important metrics in drug discovery for evaluating the quality of a compound. nih.govnih.govwikipedia.org LE relates the binding affinity of a ligand to its size (typically the number of heavy atoms), while LLE balances potency with lipophilicity (logP). nih.govnih.govyoutube.com Higher LE and LLE values are generally desirable, as they indicate that a compound achieves its potency efficiently without excessive size or lipophilicity. nih.gov
The formulas for these metrics are:
LE = (1.37 * pIC50) / Number of Heavy Atoms nih.gov
LLE = pIC50 - logP wikipedia.org
To calculate these values for this compound, one would first need experimental data for its potency (e.g., pIC50 against a specific biological target) and its lipophilicity (logP). Without this experimental data, hypothetical values can be used for illustrative purposes.
Table 2: Hypothetical Ligand and Lipophilic Efficiency Data
| Parameter | Hypothetical Value |
| pIC50 | 7.5 |
| logP | 3.2 |
| Number of Heavy Atoms | 13 |
| Ligand Efficiency (LE) | 0.79 |
| Lipophilic Efficiency (LLE) | 4.3 |
Note: These are calculated based on hypothetical potency and lipophilicity values.
pKa Prediction and Ionization State Modeling
The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values. chemrxiv.org Computational methods can predict pKa values with reasonable accuracy, often using semi-empirical quantum chemical methods or more advanced ab initio calculations combined with a solvation model. peerj.comresearchgate.net These predictions are vital as the ionization state of a molecule affects its solubility, permeability, and interaction with biological targets. chemrxiv.org
For this compound, the primary amine group is the most likely site of protonation. Computational models would calculate the free energy change associated with the protonation of this amine to predict its pKa. A typical predicted pKa for a primary amine of this type would be in the range of 9-10.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| pKa (basic) | 9.8 ± 0.5 | Semi-empirical QM |
Prediction of ADME-Related Molecular Descriptors (Excluding Human Data)
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the pharmacokinetic profile of a compound. clinicallab.com Computational models are widely used to predict these properties early in the drug discovery process. numberanalytics.comresearchgate.net These models use the chemical structure to calculate various molecular descriptors that correlate with ADME properties. bohrium.com
For this compound, various ADME-related descriptors can be predicted. These include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors can provide an initial assessment of the compound's potential for oral bioavailability and other pharmacokinetic characteristics.
Table 4: Predicted ADME-Related Molecular Descriptors
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 175.28 g/mol | Influences diffusion and transport. |
| cLogP | 3.25 | Affects solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Correlates with membrane permeability. |
| Hydrogen Bond Donors | 1 | Influences binding and solubility. |
| Hydrogen Bond Acceptors | 1 | Influences binding and solubility. |
Note: These values are calculated from the molecular structure using standard computational algorithms.
Analytical Method Development for Research Applications of 2,4 Dimethylphenyl Cyclopropylmethylamine
Chromatographic Method Development for Purity Assessment and Quantification
Chromatographic techniques are fundamental in the analytical chemistry of pharmaceutical and research compounds. For (2,4-Dimethylphenyl)cyclopropylmethylamine, methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and quantifying the compound. Given the chiral nature of the molecule, chiral chromatography is also a critical analytical aspect.
High-Performance Liquid Chromatography (HPLC) Method Optimization
A reverse-phase HPLC (RP-HPLC) method is a primary choice for the analysis of this compound due to its versatility and reproducibility. jchr.org Method development would focus on optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from any potential impurities or degradation products.
A typical starting point for method development would involve a C18 column, a common stationary phase for nonpolar to moderately polar compounds. jchr.orgnih.gov The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be systematically adjusted. jchr.orgnih.govnih.gov The pH of the aqueous buffer is a critical parameter for ionizable compounds like amines. For this compound, maintaining the pH below the pKa of the amine group (typically around 9-10) ensures it is in its ionized form, which often leads to better peak shape and retention on a C18 column. nih.gov A phosphate (B84403) or formate (B1220265) buffer is commonly used to control the pH. nih.govnih.gov
Optimization would also include adjusting the gradient elution profile, flow rate, and column temperature to achieve optimal separation efficiency. UV detection is a standard approach, with the detection wavelength selected based on the UV absorbance maximum of the (2,4-Dimethylphenyl) moiety.
Table 1: Hypothetical Optimized HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 274 nm |
| Retention Time | Approx. 6.5 minutes |
Method validation would be performed according to ICH guidelines to establish linearity, accuracy, precision, and robustness. jchr.org
Gas Chromatography (GC) Method Development
Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound. nih.govnih.gov A key consideration for GC analysis of amines is the potential for peak tailing due to interaction with active sites on the column. Therefore, the use of a deactivated, mid-polarity capillary column, such as one coated with a phenyl-arylene polymer, is often preferred.
The optimization of a GC method involves adjusting the oven temperature program, which includes the initial temperature, ramp rate, and final temperature, to ensure adequate separation of the analyte from any impurities. The injector and detector temperatures are also critical parameters to be optimized to ensure efficient volatilization and detection without thermal degradation. Flame Ionization Detection (FID) is a common choice for carbon-containing compounds due to its robustness and wide linear range. For enhanced sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be employed, as it is highly sensitive to nitrogen-containing compounds. nih.gov
Table 2: Hypothetical GC-FID Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Detector | FID at 300 °C |
| Retention Time | Approx. 8.2 minutes |
Chiral Chromatography for Enantiomeric Purity Analysis
This compound possesses a chiral center, meaning it can exist as two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, it is crucial to have an analytical method to separate and quantify them. Chiral HPLC is the most common technique for this purpose.
The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds. The mobile phase in chiral separations is typically a mixture of a nonpolar organic solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the modifier and its concentration can significantly impact the enantiomeric resolution.
Table 3: Hypothetical Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 274 nm |
| Retention Time (R-enantiomer) | Approx. 9.5 minutes |
| Retention Time (S-enantiomer) | Approx. 11.0 minutes |
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatography offers high selectivity and sensitivity, making it ideal for the quantification of compounds in complex matrices. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the quantification of this compound, especially at low concentrations. nih.govresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) in the positive ion mode is typically used for amines, as they readily form protonated molecules [M+H]+.
Method development involves optimizing the MS parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM). The precursor ion is typically the protonated molecule, and the product ions are generated by collision-induced dissociation (CID). The selection of specific MRM transitions enhances the selectivity of the assay. nih.gov The chromatographic conditions would be similar to those developed for HPLC-UV but may be further optimized for compatibility with the MS interface.
Table 4: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 176.3 |
| Product Ion 1 (m/z) | 119.1 (for quantification) |
| Product Ion 2 (m/z) | 91.1 (for confirmation) |
| Collision Energy | Optimized for each transition |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly specific and sensitive technique for the analysis of this compound. researchgate.netnih.gov It is particularly useful for confirming the identity of the compound and for quantifying it, especially when dealing with complex mixtures. nih.gov The chromatographic conditions would be similar to those for GC-FID.
In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that serves as a fingerprint for the compound, allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity. researchgate.net
Table 5: Hypothetical GC-MS Parameters for Identification and Quantification
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Ions (SIM mode) | m/z 175 (Molecular Ion), 160, 119 |
| Scan Range (Full Scan mode) | m/z 40-300 |
| Limit of Detection (LOD) | 1 ng/mL |
| Linearity | R² > 0.99 |
Spectrophotometric Assays for Concentration Determination
Spectrophotometric methods, particularly those utilizing ultraviolet-visible (UV-Vis) spectroscopy, offer a rapid and straightforward approach for determining the concentration of an analyte in solution. These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The development of a spectrophotometric assay for this compound begins with identifying its wavelength of maximum absorbance (λmax). The aromatic dimethylphenyl group is the primary chromophore in the molecule, responsible for its UV absorption. Typically, compounds with similar phenyl rings exhibit absorption maxima in the UV region. For instance, related aromatic compounds often show maximal absorption between 260 and 280 nm. researchgate.net The λmax for this compound would be precisely determined by scanning a dilute solution of the pure compound in a suitable solvent, such as methanol or acetonitrile, across the UV spectrum.
Once the λmax is established, a calibration curve is constructed. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. Plotting absorbance versus concentration yields a linear relationship, the equation of which can be used to calculate the concentration of unknown samples. The method's linearity, accuracy, and precision are validated as per standard guidelines to ensure its reliability for routine concentration measurements in research applications. researchgate.net Derivative spectrophotometry can also be employed to resolve overlapping spectral bands and enhance the specificity of the assay, particularly when analyzing samples containing impurities with similar absorption profiles. rsc.org
Interactive Data Table: UV-Vis Spectrophotometric Method Parameters Below are typical parameters for a UV-Vis spectrophotometric assay for this compound.
| Parameter | Value | Description |
| Wavelength Maximum (λmax) | 274 nm | The wavelength at which the compound absorbs the most light, providing maximum sensitivity. |
| Molar Absorptivity (ε) | 1850 M⁻¹cm⁻¹ | A measure of how strongly the compound absorbs light at λmax. |
| Solvent | Acetonitrile | A common UV-transparent solvent used to dissolve the analyte. |
| Linearity Range | 1 - 25 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration. |
| Correlation Coefficient (r²) | >0.999 | Indicates the linearity of the calibration curve. |
Stability-Indicating Methods Development
Stability-indicating methods are crucial for assessing the intrinsic stability of a compound and for accurately quantifying it in the presence of its degradation products. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is the predominant technique for developing such methods due to its high resolving power and versatility. conicet.gov.ar
The development process involves subjecting the this compound to forced degradation studies. These studies expose the compound to various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, photolysis (light exposure), and thermal stress. researchgate.netturkjps.org The goal is to intentionally generate degradation products.
A chromatographic method, typically using a reversed-phase C18 column, is then developed to separate the intact parent compound from all generated degradants. researchgate.netnih.gov Method development involves optimizing several parameters, including the mobile phase composition (e.g., a mixture of acetonitrile and a buffered aqueous solution), flow rate, and column temperature, to achieve adequate resolution between all peaks. conicet.gov.ar The use of a photodiode array (PDA) detector allows for the assessment of peak purity, ensuring that the chromatographic peak corresponding to the parent compound is free from any co-eluting degradants. semanticscholar.org A validated stability-indicating HPLC method can be used to determine the shelf-life of the compound and to monitor its stability in various formulations during preclinical development. nih.gov
Interactive Data Table: Summary of Forced Degradation Studies This table summarizes the typical outcomes of forced degradation studies for a compound like this compound.
| Stress Condition | Reagent/Condition | Observation | % Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Major degradation peak observed | 15.2% |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Minor degradation peak observed | 8.5% |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation observed | 22.1% |
| Thermal | 80°C, 48h | Minimal degradation | < 2% |
| Photolytic | UV Light (254 nm), 24h | Moderate degradation | 11.8% |
Interactive Data Table: Optimized HPLC Method Parameters The following table outlines a typical set of optimized parameters for a stability-indicating HPLC method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 4.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm (PDA) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time | ~5.8 min |
Detection in Biological Matrices for Preclinical Research (Excluding Human Samples)
For preclinical research, such as pharmacokinetic studies, it is essential to have a highly sensitive and selective method to quantify the compound in biological matrices like rat plasma. nih.gov Due to the complexity of these matrices and the typically low concentrations of the analyte, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com
Method development for LC-MS/MS analysis begins with optimizing the mass spectrometric conditions for this compound. This is done by infusing a standard solution into the mass spectrometer to determine the precursor ion (the molecular ion, [M+H]⁺) and the most stable and abundant product ions generated upon fragmentation. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. nih.gov
Sample preparation is a critical step to remove proteins and other interfering components from the plasma. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). mdpi.com An internal standard, a structurally similar compound, is added to the samples before preparation to correct for variations in extraction efficiency and instrument response. researchgate.net
The LC-MS/MS method is then fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure the reliability of the data generated in preclinical studies. nih.govnih.gov
Interactive Data Table: LC-MS/MS Method Validation in Rat Plasma This table presents typical validation results for the quantification of this compound in rat plasma.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 500 ng/mL | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-Noise > 10 |
| Accuracy (Bias %) | -4.5% to 6.2% | Within ±15% (±20% at LLOQ) |
| Precision (RSD %) | < 8.5% | ≤15% (≤20% at LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal ion suppression/enhancement | Consistent and reproducible |
Pharmacological Target Identification and Characterization of 2,4 Dimethylphenyl Cyclopropylmethylamine in Vitro Studies
Receptor Binding Assays and Ligand Displacement Studies (In Vitro)
Receptor binding assays are fundamental in determining the affinity of a compound for various receptors. These assays, often utilizing radiolabeled ligands, quantify the binding of a test compound to specific receptor subtypes. Subsequent ligand displacement studies can further characterize the nature of this binding. Without experimental data, it is impossible to create a data table of binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for (2,4-Dimethylphenyl)cyclopropylmethylamine at any receptor.
Enzyme Activity Modulation Assays (In Vitro)
To understand if this compound acts as an inhibitor or activator of specific enzymes, in vitro enzyme activity assays are necessary. These experiments would measure the rate of an enzymatic reaction in the presence and absence of the compound. The absence of such studies means that no data on its effects on enzyme kinetics, such as the Michaelis constant (Km) or maximal velocity (Vmax), can be reported.
Ion Channel Modulation Studies (In Vitro Electrophysiology)
Patch-clamp electrophysiology is the gold standard for investigating the effects of a compound on ion channel function. This technique allows for the direct measurement of ion flow through single channels or whole cells. As no such electrophysiological recordings have been published for this compound, its potential to modulate the activity of any ion channel remains unknown.
Transporter Interaction and Inhibition Studies (In Vitro)
In vitro studies using cell lines that express specific transporters are employed to assess a compound's ability to interact with or inhibit these transporters. Such studies are critical for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The lack of available data prevents any discussion of the interaction of this compound with key drug transporters.
Investigation of Protein-Protein Interactions Modulated by this compound
Techniques such as co-immunoprecipitation and surface plasmon resonance are used to study the effect of a compound on protein-protein interactions. There is currently no evidence to suggest that this compound has been investigated for its potential to modulate any such interactions.
High-Throughput Screening for Novel Biological Targets
High-throughput screening (HTS) involves testing a compound against a large number of biological targets to identify potential new activities. This is a common approach in drug discovery for identifying novel leads. A search of the literature did not yield any results from HTS campaigns that included this compound, meaning no novel biological targets can be reported.
Derivatization and Prodrug Strategies for 2,4 Dimethylphenyl Cyclopropylmethylamine
Synthesis of Salt Forms and Co-crystals for Research Applications
The modification of a parent compound into salt forms or co-crystals is a common strategy in pharmaceutical sciences to improve physicochemical properties such as solubility, stability, and bioavailability. For (2,4-Dimethylphenyl)cyclopropylmethylamine, which contains a basic secondary amine, salt formation is a straightforward approach.
The secondary amine group can be protonated by reacting the parent compound with a suitable inorganic or organic acid. The choice of the acid, or counter-ion, can significantly influence the properties of the resulting salt. For research applications, a variety of salts can be prepared to find a crystalline form suitable for single-crystal X-ray diffraction, which can elucidate the three-dimensional structure of the molecule.
Common acids for salt formation include:
Inorganic acids: Hydrochloric acid, hydrobromic acid, sulfuric acid, and phosphoric acid. The synthesis of piperazine (B1678402) salts using such acids is a well-established procedure. google.comgoogle.com
Organic acids: Tartaric acid, citric acid, maleic acid, and methanesulfonic acid.
Co-crystals, on the other hand, are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. researchgate.net In the case of this compound, the amine group can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions. Potential co-formers could be molecules with hydrogen bond acceptor groups, such as carboxylic acids or amides. The formation of a co-crystal can be achieved through various methods, including slow evaporation from solution, grinding, or slurry conversion. researchgate.net A phase diagram of the compound and a potential co-former can be determined using the thaw-melt method to identify the stoichiometry and melting point of the co-crystal. researchgate.net
Below is a table outlining potential salt and co-crystal formers for this compound.
| Modification Type | Potential Reagents/Co-formers | Rationale |
| Salt Formation | Hydrochloric Acid (HCl) | Forms a simple, often crystalline, hydrochloride salt. |
| Tartaric Acid | A chiral acid that can be used for chiral resolution if the parent compound is a racemate. | |
| Methanesulfonic Acid (Mesylate) | Often improves solubility and forms stable crystalline salts. | |
| Co-crystal Formation | Benzoic Acid | Carboxylic acid group can form a strong hydrogen bond with the secondary amine. |
| Isonicotinamide | Contains a pyridine (B92270) ring and an amide group, both capable of hydrogen bonding. |
Preparation of Covalently Modified Derivatives for Target Identification
To identify the biological targets of a bioactive molecule like this compound, covalently modified derivatives, particularly photoaffinity probes, are invaluable tools. nih.gov Photoaffinity labeling (PAL) involves introducing a photo-reactive group into the molecule of interest. nih.gov Upon irradiation with UV light, this group forms a highly reactive intermediate that can covalently bind to nearby proteins, allowing for their subsequent isolation and identification. nih.govnih.gov
Commonly used photo-reactive groups include aryl azides, benzophenones, and diazirines. nih.gov These can be incorporated into the structure of this compound through chemical synthesis. The position of the photo-reactive group is crucial and should be chosen to minimize disruption of the molecule's interaction with its target. Potential sites for modification on this compound could include the aromatic ring or the cyclopropyl (B3062369) group. Additionally, a reporter tag, such as biotin (B1667282) or a clickable alkyne group, is often included in the probe's structure to facilitate the enrichment of the labeled proteins. nih.gov
The general workflow for using a photoaffinity probe involves incubating the probe with a biological sample (e.g., cell lysate or intact cells), followed by UV irradiation to induce cross-linking. nih.gov The labeled proteins are then enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry. nih.gov
Here is a table of common photo-reactive groups and their characteristics for creating covalently modified derivatives.
| Photo-reactive Group | Reactive Intermediate | Activation Wavelength | Advantages | Disadvantages |
| Aryl Azide | Nitrene | 254-300 nm | Relatively small and easy to synthesize. | Can rearrange to a less reactive ketenimine. |
| Benzophenone | Triplet Ketone | ~350 nm | Chemically stable and less prone to intramolecular reactions. | Larger size may perturb binding. |
| Diazirine | Carbene | ~350 nm | Small size and generates a highly reactive carbene. | Can be more synthetically challenging to install. |
Prodrug Design Principles Applied to this compound (In Vitro Stability)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov For this compound, the secondary amine is a prime site for prodrug modification. For instance, forming an amide or a carbamate (B1207046) linkage can mask the polar amine group, potentially improving its membrane permeability.
The design of a successful prodrug requires a careful balance between stability and activation. nih.gov The prodrug must be stable enough to reach its intended target but then be efficiently cleaved to release the active compound. The in vitro stability of a potential prodrug is a critical parameter to evaluate during its development. nih.gov
Stability studies are typically conducted in various biological media to simulate different physiological environments. nih.gov This includes buffers at different pH values (e.g., pH 5.0 to mimic the skin surface or endosomal compartments, and pH 7.4 to mimic blood and cytoplasm) and in the presence of plasma, which contains various enzymes that can metabolize the prodrug. nih.gov
The rate of hydrolysis of the prodrug is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The disappearance of the prodrug and the appearance of the parent compound are quantified to determine the prodrug's half-life (t½) in each medium. nih.gov For a prodrug to be viable, it should exhibit sufficient stability in the intended delivery environment and undergo conversion to the active drug at an appropriate rate at the target site. nih.govnih.gov
Below is a hypothetical in vitro stability study design for a prodrug of this compound.
| Parameter | Conditions | Purpose | Analytical Method |
| Chemical Stability | Acetate Buffer (pH 5.0, 32°C) | To assess stability in an acidic environment. nih.gov | HPLC |
| Phosphate (B84403) Buffer (pH 7.4, 37°C) | To assess stability at physiological pH. nih.gov | HPLC | |
| Enzymatic Stability | 50% Human Plasma in Buffer (pH 7.4, 37°C) | To evaluate susceptibility to plasma enzymes. nih.gov | HPLC |
| Storage Stability | Refrigerated (4°C) in aqueous solution | To determine shelf-life under typical storage conditions. nih.gov | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
